molecular formula C7H9NO3 B8068446 2,5-Dimethoxypyridin-4-ol CAS No. 1949816-18-5

2,5-Dimethoxypyridin-4-ol

Cat. No.: B8068446
CAS No.: 1949816-18-5
M. Wt: 155.15 g/mol
InChI Key: SOQZQNKEXCGNFV-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyridin-4-ol is a pyridine derivative characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and a hydroxyl (-OH) group at position 2. Its structure combines electron-donating methoxy groups with a hydroxyl group, influencing its reactivity and physical properties.

Properties

IUPAC Name

2,5-dimethoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-4-8-7(11-2)3-5(6)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQZQNKEXCGNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310802
Record name 4-Pyridinol, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-18-5
Record name 4-Pyridinol, 2,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxypyridin-4-ol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 4-hydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxypyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

2,5-Dimethoxypyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine derivatives with methoxy and hydroxyl substituents exhibit distinct physicochemical and biological properties depending on substitution patterns. Below is a comparative analysis of 2,5-Dimethoxypyridin-4-ol and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Functional Groups Notable Properties/Reactivity
This compound 2-OCH₃, 5-OCH₃, 4-OH Methoxy, Hydroxyl Likely high polarity; potential for hydrogen bonding
2,3,6-Trimethoxypyridin-4-ol 2-OCH₃, 3-OCH₃, 6-OCH₃, 4-OH Methoxy, Hydroxyl Increased steric hindrance; reduced solubility compared to di-methoxy analogs
3-Amino-5-methoxypyridin-4-ol 5-OCH₃, 4-OH, 3-NH₂•2HCl Methoxy, Hydroxyl, Amino Enhanced basicity due to amino group; potential for coordination chemistry
2,5-Dichloro-4,6-diiodopyridin-3-ol 2-Cl, 5-Cl, 4-I, 6-I, 3-OH Halogens, Hydroxyl High molecular weight; reactivity dominated by halogen substituents

Key Observations:

Electronic Effects: The methoxy groups in this compound act as electron donors, stabilizing the pyridine ring. In contrast, halogenated analogs (e.g., 2,5-Dichloro-4,6-diiodopyridin-3-ol) exhibit electron-withdrawing effects, increasing electrophilicity . The hydroxyl group at position 4 enhances hydrogen-bonding capacity, which may influence solubility and biological interactions .

Steric and Solubility Differences: 2,3,6-Trimethoxypyridin-4-ol’s three methoxy groups create steric bulk, likely reducing solubility in polar solvents compared to this compound . The amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl introduces ionic character (via HCl salt formation), improving water solubility .

Reactivity in Synthesis :

  • Halogenated derivatives (e.g., 2,5-Dichloro-4,6-diiodopyridin-3-ol) are often intermediates in nucleophilic substitution reactions, whereas methoxy-substituted compounds like this compound may participate in demethylation or electrophilic aromatic substitution .

Biological Activity

2,5-Dimethoxypyridin-4-ol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent studies.

Chemical Structure

This compound has the following chemical structure:

C8H10NO3\text{C}_8\text{H}_{10}\text{N}\text{O}_3

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

  • Mechanism of Action : The compound acts by disrupting bacterial cell walls and inhibiting protein synthesis, similar to other pyridine derivatives.
  • Efficacy : In vitro tests have shown that it has a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Pathogen MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa2.04.0

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models:

  • Cell Line Studies : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
  • Animal Models : In vivo studies have demonstrated a reduction in inflammation markers in models of acute and chronic inflammation.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited biofilm formation, which is crucial for treating chronic infections.

Study 2: Anti-inflammatory Effects

A study conducted on mice with induced paw edema showed that treatment with this compound resulted in a significant decrease in paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed and distributed in biological systems.

  • Bioavailability : Approximately 70% after oral administration.
  • Half-life : Estimated at 3 hours, suggesting frequent dosing may be necessary for sustained effects.

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